(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone formate
Description
Properties
IUPAC Name |
formic acid;[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O4.CH2O2/c1-16(4-6-19)8-11-10-22-7-5-18(11)14(20)12-9-17(2)15-13(12)21-3;2-1-3/h9,11,19H,4-8,10H2,1-3H3;1H,(H,2,3) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPPVTLSQDCRGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCOCC2CN(C)CCO.C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone formate, with the molecular formula C15H26N4O6 and a molecular weight of 358.395, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes current findings on the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C15H26N4O6 |
| Molecular Weight | 358.395 |
| Purity | ≥ 95% |
| IUPAC Name | Formic acid; 3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent . One notable study focused on its effects against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The compound demonstrated significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth.
Key Findings:
- IC50 Values : The compound exhibited IC50 values ranging from 1.48 µM to 47.02 µM against A549 and NCI-H23 cell lines, respectively .
- Mechanism of Action : The compound's mechanism involves the inhibition of VEGFR-2, a crucial receptor in tumor angiogenesis. This inhibition leads to reduced tumor growth and induces apoptosis in cancer cells .
Apoptosis Induction
The compound has also been shown to induce apoptosis in cancer cells. In experiments utilizing Annexin V-FITC/PI dual staining assays, it was found that:
- A549 Cell Line : The compound induced 42.05% apoptosis , significantly higher than the control group .
- NCI-H23 Cell Line : Apoptotic effects were observed at rates of 34.59% and 36.81% for specific derivatives of the compound .
Study on Morpholino Derivatives
A comparative study investigated various morpholino derivatives similar to the target compound, focusing on their cytotoxic effects:
- Compounds with a morpholino group showed enhanced cytotoxicity against NSCLC cell lines.
- The most potent derivative demonstrated an antiproliferative activity comparable to staurosporine, a known anticancer drug .
Mutagenic Potential
While exploring the biological activity, it is essential to consider any potential mutagenicity associated with this compound. Current literature does not indicate significant mutagenic effects; however, ongoing assessments are necessary to ensure safety in therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Morpholino Methanone Derivatives
(Z)-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-1-morpholin-4-ylprop-2-en-1-one ()
- Structural Features: Contains a pyrazole ring substituted with a 2,3-dihydro-1,4-benzodioxin group and a phenyl group. Morpholino group connected via an α,β-unsaturated ketone (enone bridge).
- Substituents on the pyrazole (3-methoxy-1-methyl vs. benzodioxin-phenyl) suggest divergent solubility and target selectivity.
5-Amino-3-hydroxy-1H-pyrazol-1-yl Methanone Derivatives ()
- Structural Features: Pyrazole rings with hydroxy and amino substituents linked to thiophene or cyanoacetate groups via methanone bridges.
- Key Differences: The target compound’s morpholino group replaces thiophene/cyanoacetate, altering electronic properties and hydrogen-bonding capacity. The 3-methoxy-1-methyl substitution on the pyrazole may enhance metabolic stability compared to hydroxy-amino analogs .
Pyrazole Derivatives with Heterocyclic Substituents
(2Z)-3-(4-Fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one ()
- Structural Features: Pyrazole substituted with hydroxy, methyl, and phenyl groups, linked to an enone-aniline moiety.
- Key Differences: The target compound lacks an aniline group but introduces a morpholino ring, which could reduce toxicity and improve solubility. The methoxy group at the pyrazole 3-position may confer better lipophilicity than the hydroxy group in these analogs .
Morpholino-Containing Quinazolinones ()
5-methyl-3-(3-morpholino-4-yl-phenyl)-2-{1-[9-(2-trimethylsilanylethoxymethyl)-9H-purin-6-ylamino]-ethyl}-3H-quinazolin-4-one
- Structural Features: Quinazolinone core with morpholino-phenyl and purine-aminoethyl substituents.
- Key Differences: The target compound’s pyrazole-morpholino methanone structure is simpler, avoiding the complexity of quinazolinone and purine groups. This simplification may enhance synthetic accessibility but reduce affinity for kinase targets common in quinazolinones .
Data Tables for Structural and Functional Comparison
Methodological Considerations in Structural Comparison
Implications of Structural Differences
- Bioactivity: The morpholino group may enhance solubility and hydrogen-bonding interactions compared to thiophene or aniline groups in analogs.
- Metabolic Stability : The 3-methoxy group on the pyrazole could reduce oxidative metabolism relative to hydroxy-substituted compounds .
- Synthetic Accessibility: The absence of complex heterocycles (e.g., quinazolinone) simplifies synthesis compared to compounds.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound’s synthesis likely involves multi-step coupling reactions, such as amidation or nucleophilic substitution, given its morpholine and pyrazole moieties. Optimization requires monitoring reaction parameters (temperature, solvent polarity, and catalyst loading) via HPLC or LC-MS to identify intermediates and byproducts. For example, describes reflux conditions in ethanol for analogous pyrazoline derivatives, with purification via filtration and ethanol washing .
Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) confirm the compound’s structure and purity?
- Methodological Answer :
- NMR : Analyze chemical shifts for the morpholine ring (δ ~3.5–4.0 ppm for N–CH₂ groups) and pyrazole protons (δ ~6.5–8.0 ppm).
- X-ray crystallography : Determine hydrogen-bonding patterns (e.g., amine-N—H⋯O interactions observed in similar morpholine derivatives, as in ) to validate spatial arrangement .
- IR : Identify carbonyl (C=O) stretches near 1650–1750 cm⁻¹ and hydroxyl (O–H) stretches from the formate counterion .
Q. What are the solubility and stability profiles of this compound in aqueous vs. organic solvents?
- Methodological Answer : Test solubility in DMSO, ethanol, and water (buffered at pH 4–9) using UV-Vis spectroscopy. Stability studies should include accelerated degradation under heat (40–60°C) and light exposure, monitored via TLC or LC-MS. highlights environmental fate studies for related compounds, which can guide protocols for assessing hydrolytic stability .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the compound’s reactivity or bioactivity?
- Methodological Answer :
- Use density functional theory (DFT) to calculate electron density maps for the morpholine and pyrazole groups, identifying nucleophilic/electrophilic sites.
- Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets, such as enzymes with morpholine-binding pockets (see for analogous pyrazole-based bioactive compounds) .
Q. What experimental designs are suitable for studying the compound’s degradation pathways under varying pH and temperature conditions?
- Methodological Answer : Employ a split-plot factorial design (as in ) with pH (4, 7, 10) and temperature (25°C, 40°C, 60°C) as factors. Analyze degradation products via GC-MS or HPLC-MS and compare with Arrhenius-derived kinetic models .
Q. How do structural modifications (e.g., replacing the hydroxyethyl group with other substituents) impact bioactivity or physicochemical properties?
- Methodological Answer : Synthesize analogs using parallel synthesis (e.g., replacing hydroxyethyl with propyl or phenyl groups). Compare logP (via shake-flask method), solubility, and in vitro bioactivity (e.g., enzyme inhibition assays). and provide precedents for structure-activity relationship (SAR) studies in pyrazole-morpholine hybrids .
Q. What strategies resolve contradictions between experimental data (e.g., crystallographic vs. spectroscopic results) for this compound?
- Methodological Answer :
- Reconcile X-ray crystallography data (e.g., bond lengths/angles) with NMR-derived coupling constants using software like Mercury or GaussView.
- Validate discrepancies via variable-temperature NMR to assess dynamic effects (e.g., ring puckering in morpholine) .
Q. How can the compound’s environmental impact be assessed, including biodegradation and ecotoxicity?
- Methodological Answer : Follow OECD guidelines for biodegradation (e.g., closed bottle test) and ecotoxicity (e.g., Daphnia magna acute toxicity assays). outlines methodologies for tracking abiotic/biotic transformations in environmental matrices .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
